Regioisomeric Purity Advantage: C-3 vs. N-1 Substitution
Commercial 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione is supplied as a single regioisomer (C-3 substitution) with 95% purity , confirmed by the InChI Key NMOPMNNOMHSQAU-UHFFFAOYSA-N and SMILES C1C(C(=O)NC1=O)CC2=CC=NC=C2 . In contrast, the N-1 regioisomer 1-(pyridin-4-ylmethyl)pyrrolidine-2,5-dione (CAS not specified; SMILES O=C1CCC(=O)N1CC2=CC=NC=C2) is a distinct chemical entity with different hydrogen-bonding capacity and metabolic vulnerability due to the absence of the acidic succinimide N–H. No quantitative head-to-head biological data are available for these two regioisomers.
| Evidence Dimension | Regioisomeric identity and purity |
|---|---|
| Target Compound Data | 95% purity; confirmed C-3 regioisomer (InChI Key NMOPMNNOMHSQAU-UHFFFAOYSA-N) |
| Comparator Or Baseline | 1-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione (N-1 regioisomer; separate CAS) |
| Quantified Difference | Structural isomerism; no comparative bioactivity data available |
| Conditions | Commercial sourcing specification (Sigma-Aldrich/Enamine) |
Why This Matters
Ensures procurement of the correct regioisomer for structure-activity relationship (SAR) studies, as N-1 and C-3 isomers present distinct pharmacophores.
